molecular formula C7H14N2S2 B13249828 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

Cat. No.: B13249828
M. Wt: 190.3 g/mol
InChI Key: PWOVTHKQOOPQSM-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine (CAS No. 642092-90-8) is a sulfur- and nitrogen-containing organic compound with the molecular formula C₇H₁₄N₂S₂ and a molecular weight of 190.33 g/mol . The molecule features a butan-1-amine backbone linked to a 4,5-dihydro-1,3-thiazole ring via a sulfanyl (-S-) group.

Properties

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine

InChI

InChI=1S/C7H14N2S2/c8-3-1-2-5-10-7-9-4-6-11-7/h1-6,8H2

InChI Key

PWOVTHKQOOPQSM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine typically involves the reaction of 1,4-butane sultone with imidazolidine-2-thione in acetonitrile under reflux conditions . This reaction yields the desired compound along with other by-products, which can be separated and purified using standard laboratory techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

Heterocyclic Diversity : The original compound’s dihydrothiazole ring is partially saturated, contrasting with the aromatic heterocycles (furan, imidazopyridine, benzimidazole, tetrazole) in analogues. Saturation may enhance conformational flexibility but reduce aromatic stabilization .

Oxidation State : Sulfanyl (-S-) derivatives (e.g., 2a–2d) generally exhibit higher synthetic yields (70–71%) compared to sulfinyl (-SO-) derivatives (47–77%) and sulfonyl (-SO₂-) derivatives (64%) .

Physical States : Sulfanyl and sulfinyl derivatives are predominantly oily, while sulfonyl derivatives (e.g., 7a) and certain sulfanyl analogues (e.g., 2c) form solids, suggesting differences in intermolecular interactions .

Electronic and Functional Implications

  • Thiazole vs. Other Heterocycles : The dihydrothiazole’s sulfur and nitrogen atoms may confer distinct electronic properties compared to oxygen-containing furan (2a) or nitrogen-rich tetrazole (2d). This could influence hydrogen bonding, lipophilicity, and biological target interactions.
  • Sulfanyl vs. The sulfonyl group in 7a, for example, might enhance aqueous solubility compared to its sulfanyl counterpart .

Biological Activity

4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine, also known as 4-((4,5-dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride, is a compound featuring a thiazole ring and an amine functional group. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

The biological activity of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine is primarily attributed to its interaction with various enzymes and proteins involved in metabolic pathways. It has been shown to interact with:

  • Cysteine Desulfurase : This enzyme is crucial for sulfur metabolism and the modulation of sulfur-containing amino acids.
  • Cytochrome P450 Enzymes : These enzymes are involved in the biotransformation and elimination of the compound, influencing its metabolic stability and activity.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that thiazole-containing compounds often exhibit antimicrobial properties. The thiazole moiety is known to enhance the antibacterial activity against various pathogens. For instance, studies have shown that related thiazole derivatives possess significant antibacterial effects comparable to standard antibiotics .

2. Antitumor Activity

Thiazole derivatives have been explored for their anticancer properties. The structural features of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine suggest potential efficacy against cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types .

3. Enzyme Inhibition

The compound's ability to inhibit certain enzymes could position it as a candidate for treating conditions like Alzheimer’s disease by inhibiting acetylcholinesterase (AChE), similar to other thiazole derivatives which have shown promising AChE inhibitory activity .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with thiazole derivatives:

Study Findings
Antimicrobial Study Thiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antitumor Research Compounds with thiazole rings demonstrated IC50 values below 10 µM against various cancer cell lines, indicating strong potential as anticancer agents .
Enzyme Inhibition Molecular docking studies revealed that thiazole-based compounds could effectively bind to AChE, suggesting a mechanism for cognitive enhancement in Alzheimer's models .

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